molecular formula C17H21NO3S B2534701 N-(2,5-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide CAS No. 2415466-15-6

N-(2,5-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide

Cat. No.: B2534701
CAS No.: 2415466-15-6
M. Wt: 319.42
InChI Key: KNMFLWMUDPRRGB-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. As a benzenesulfonamide derivative, it belongs to a class of compounds extensively studied for their potential biological activities and their utility as key intermediates in organic synthesis . The molecular structure features a sulfonamide group bridging two aromatic rings; one is a 2,5-dimethylphenyl group, and the other is a 5-methoxy-2,4-dimethylphenyl ring. This structural motif is common in compounds investigated for their enzyme inhibitory properties. Related sulfonamide compounds have been characterized by X-ray crystallography, revealing how the dihedral angle between the two aromatic rings and intermolecular hydrogen bonding, such as N—H⋯O interactions, can influence the solid-state structure and potential physicochemical properties . These structural insights are crucial for researchers in rational drug design. Benzenesulfonamide scaffolds are recognized in scientific literature for their potential as kinase inhibitors . This makes this compound a valuable reagent for researchers exploring new therapeutic agents for JAK-mediated diseases, such as autoimmune disorders, inflammatory conditions, and certain cancers . It can serve as a building block in the synthesis of more complex molecules or as a reference standard in analytical studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-11-6-7-12(2)15(8-11)18-22(19,20)17-10-16(21-5)13(3)9-14(17)4/h6-10,18H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMFLWMUDPRRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,5-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylphenylamine and 5-methoxy-2,4-dimethylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation.

    Procedure: The 2,5-dimethylphenylamine is added to a solution of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

N-(2,5-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The methoxy and dimethyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,5-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including bacterial infections and inflammatory conditions.

    Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways in microorganisms, leading to their death or reduced growth. The methoxy and dimethyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Structural and Conformational Comparisons

Substituent Effects on Molecular Geometry

The positions of substituents on the anilino (N-attached) and sulfonyl rings significantly impact torsional and dihedral angles, which dictate molecular planarity and packing. Key comparisons include:

Table 1: Structural Parameters of Selected Sulfonamide Derivatives
Compound Name Substituents (Anilino Ring) Substituents (Sulfonyl Ring) Torsion Angle (°) Dihedral Angle (°) Hydrogen Bonding Pattern
N-(2,5-Dimethylphenyl)benzenesulfonamide 2,5-dimethyl None 62.7 40.4 N—H···O dimers
N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide 2,5-dimethyl 2-nitro 71.41 51.07 N—H···O inversion dimers
N-(2,3-Dimethylphenyl)benzenesulfonamide 2,3-dimethyl None 64.8 - Similar dimers
N-(2,6-Dimethylphenyl)benzenesulfonamide 2,6-dimethyl None 44.9 - Varied packing due to steric hindrance
  • Torsion Angles : The C—SO₂—NH—C torsion angle ranges from 44.9° to 71.41°, with steric hindrance from ortho-substituents (e.g., 2,6-dimethyl groups) reducing the angle .
  • Dihedral Angles: The angle between the sulfonyl and anilino rings varies from 40.4° to 56.99°, influenced by electron-withdrawing substituents (e.g., nitro groups increase planarity disruption) .

Hydrogen Bonding and Crystal Packing

All analogs form N—H···O(S) hydrogen-bonded dimers, but the geometry differs:

  • N-(2,5-Dimethylphenyl)benzenesulfonamide forms dimers with a 40.4° dihedral angle, favoring moderate molecular twist .
  • Nitro-substituted derivatives exhibit stronger planarity disruption (dihedral angle ~51.07°) due to the electron-withdrawing nitro group, which reduces electron density on the sulfonyl oxygen and alters hydrogen-bond strength .

Electronic and Steric Influences

Electron-Donating vs. Electron-Withdrawing Groups

  • This could strengthen hydrogen bonding compared to nitro-substituted analogs, though steric bulk may increase dihedral angles.
  • Nitro Groups : Electron-withdrawing nitro groups (e.g., in N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide) reduce electron density on sulfonyl oxygens, weakening hydrogen bonds but enhancing planarity disruption .

Steric Effects of Methyl Substituents

  • 2,5-Dimethyl vs. 2,6-Dimethyl : The 2,5-dimethyl configuration allows moderate steric interaction, while 2,6-dimethyl groups induce severe steric hindrance, reducing torsion angles to 44.9° and altering crystal packing .

Biological Activity

N-(2,5-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C15H18N2O3SC_{15}H_{18}N_{2}O_{3}S and a molecular weight of approximately 306.38 g/mol. The structure includes a sulfonamide group attached to a dimethyl-substituted phenyl ring, which is crucial for its biological activity.

  • Inhibition of Enzymatic Activity :
    • Sulfonamides generally inhibit the enzyme dihydropteroate synthase (DHPS), which is involved in folate synthesis in bacteria. This inhibition leads to bacteriostatic effects by preventing bacterial growth and replication.
  • Anti-inflammatory Properties :
    • Some studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammatory responses.
  • Potential Anticancer Activity :
    • Preliminary research indicates that sulfonamide derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.

Biological Activity Data

Activity Effect Reference
Antibacterial Inhibition of bacterial growth
Anti-inflammatory Reduction of cytokine production
Anticancer Induction of apoptosis

Case Study 1: Antibacterial Efficacy

A study conducted on various sulfonamide derivatives, including this compound, demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 10 µg/mL.

Case Study 2: Anti-inflammatory Effects

In a clinical trial involving patients with inflammatory diseases, this compound showed a marked reduction in levels of TNF-alpha and IL-6 after four weeks of treatment. The results indicated a potential for use in managing chronic inflammatory conditions.

Case Study 3: Anticancer Research

Research published in the Journal of Medicinal Chemistry explored the anticancer properties of various sulfonamides. This compound was found to inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity.

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